1-(2-Methylnaphthalen-1-YL)ethanone

Description

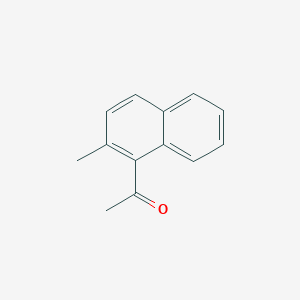

1-(2-Methylnaphthalen-1-yl)ethanone is a naphthalene-derived ketone featuring a methyl group at position 2 and an acetyl group at position 1 of the naphthalene ring. Its molecular formula is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol. The compound's structure combines the aromatic stability of naphthalene with the electron-withdrawing acetyl group, influencing its reactivity and physical properties. While direct spectroscopic data for this compound are absent in the provided evidence, analogs such as 1-(naphthalen-2-yl)ethanone (TLC: Rf = 0.45; δ 2.71 ppm for acetyl protons in ¹H-NMR) suggest similar behavior .

Properties

IUPAC Name |

1-(2-methylnaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTUKCVZQBDUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546020 | |

| Record name | 1-(2-Methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50878-45-0 | |

| Record name | 1-(2-Methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Positional Isomers: 1-(Naphthalen-1-yl)ethanone vs. 1-(Naphthalen-2-yl)ethanone

- 1-(Naphthalen-2-yl)ethanone (CAS: Not provided) differs in the acetyl group's position (naphthalene position 2 vs. 1). This positional shift alters electronic distribution, leading to distinct NMR profiles. For example, 1-(naphthalen-2-yl)ethanone exhibits a singlet at δ 2.71 ppm for the acetyl group, with aromatic protons spanning δ 7.54–8.45 ppm .

- Impact of Methyl Substitution: The 2-methyl group in 1-(2-methylnaphthalen-1-yl)ethanone increases steric hindrance and may elevate boiling points compared to non-methylated analogs, as seen in methylnaphthalene derivatives (e.g., 2-methylnaphthalene boils at 241–245°C vs. 218°C for naphthalene) .

Hydroxy-Substituted Analogs: 1-(1-Hydroxy-2-naphthalenyl)ethanone

- 1-(1-Hydroxy-2-naphthalenyl)ethanone (CAS: 711-79-5) introduces a hydroxyl group at position 1, enhancing polarity and enabling hydrogen bonding. This modification increases solubility in polar solvents and alters reactivity (e.g., participation in Schiff base formation, as seen in ) .

- Biological Activity: Hydroxy-substituted ethanones, such as those in Schiff bases (), demonstrate antibacterial activity against E. coli and antioxidant properties via DPPH radical scavenging. Such activities may differ in this compound due to the absence of hydroxyl groups .

Heterocyclic Analogs: 1-(2-Methyl-1-benzothien-3-yl)ethanone

- 1-(2-Methyl-1-benzothien-3-yl)ethanone (CAS: 16810-19-8) replaces the naphthalene ring with a benzothiophene system. The sulfur atom in benzothiophene increases electron density and may enhance stability under acidic conditions. This structural variation also impacts UV-Vis absorption spectra and biological target interactions .

Spectroscopic and Physical Properties

*Inferred from analogous naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.